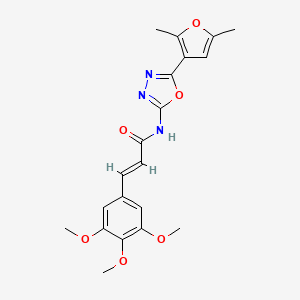
(E)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(E)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide" involves multiple steps, including the formation of oxadiazole rings and the coupling of different aromatic systems. These syntheses often require specific conditions such as the presence of sodium hydride in dimethylformamide for cyclization reactions or the use of acryloyl chloride for acylation reactions. For example, the synthesis of related 1,3,4-oxadiazole derivatives has been achieved through reactions that highlight the versatility of these compounds in forming complex structures (Barım & Akman, 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide" often showcases interesting features such as intramolecular hydrogen bonding and π-π interactions, which can significantly influence their chemical reactivity and interaction with biological molecules. X-ray diffraction studies provide insights into their crystalline structures, confirming the presence of these interactions (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds containing 1,3,4-oxadiazole rings includes their participation in various reactions such as cyclization, addition, and substitution. These reactions can be influenced by the nature of substituents on the oxadiazole ring and the presence of other functional groups in the molecule. The antiallergic and anticancer activities of some derivatives highlight their chemical and biological significance (Ravinaik et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their practical application in various fields. These properties are determined by the molecular structure and can be studied through techniques like differential scanning calorimetry and X-ray crystallography. The specific physical properties are not detailed in the provided references but are essential for understanding the material characteristics of these compounds.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, are influenced by the compound's structure. For instance, the presence of the oxadiazole ring can confer electron-withdrawing properties, affecting the compound's reactivity. Studies on related compounds, such as those involving the synthesis and reactivity of 1,3,4-oxadiazole derivatives, offer insights into the chemical behavior of these molecules (Milinkevich et al., 2009).
科学的研究の応用
Acrylamide Derivatives in Drug Delivery and Biomedical Applications
Acrylamide derivatives have been explored for their potential in drug delivery systems and biomedical applications. For instance, degradable, thermo-sensitive poly(N-isopropyl acrylamide)-based scaffolds have been developed with controlled porosity for tissue engineering applications. These scaffolds exhibit thermoresponsive properties, making them suitable for applications requiring temperature-sensitive delivery systems or materials that can respond to physiological conditions (Galperin, Long, & Ratner, 2010).
Oxadiazole Rings in Material Science and Organic Electronics
The presence of oxadiazole rings in polymers and organic compounds has been associated with improved electronic and photophysical properties, making these materials suitable for applications in organic electronics, such as light-emitting diodes (LEDs), and as components in solar cells. Aromatic polyamides containing oxadiazole units have shown good thermal stability and solubility, characteristics beneficial for the production of thin films with potential applications in electronics (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).
Antimicrobial and Antitumor Activity
Compounds incorporating acrylamide and oxadiazole functionalities have been investigated for their antimicrobial and antitumor activities. For example, novel pyrimidiopyrazole derivatives have shown outstanding in vitro antitumor activity against certain cancer cell lines, indicating the potential of these compounds in developing new anticancer drugs (Fahim, Elshikh, & Darwish, 2019).
Environmental and Safety Assessments
Research on acrylamide and its derivatives extends to assessing their environmental impact and safety, particularly concerning their presence in food and potential toxicological effects. Comprehensive reviews have been conducted to understand better the chemistry, biochemistry, and safety of acrylamide, contributing to risk assessment and mitigation strategies in food safety and occupational health (Friedman, 2003).
特性
IUPAC Name |
(E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-11-8-14(12(2)28-11)19-22-23-20(29-19)21-17(24)7-6-13-9-15(25-3)18(27-5)16(10-13)26-4/h6-10H,1-5H3,(H,21,23,24)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZVXMHCMYECOJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

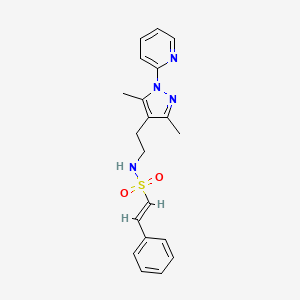
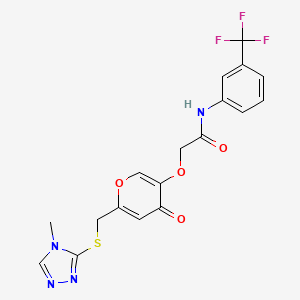
![(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal](/img/structure/B2488081.png)




![2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)
![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)
![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)
![N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2488094.png)
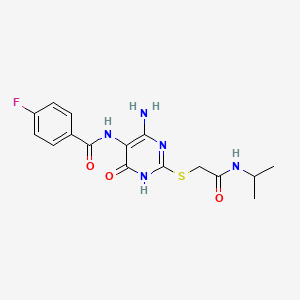
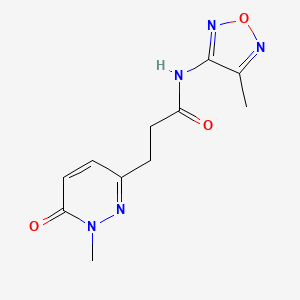
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2488100.png)